2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole

Lipophilicity Medicinal Chemistry Building Block Selection

Orthogonally Boc-protected 1,3,4-oxadiazole building block enabling selective acidic deprotection without ring compromise—ideal for Fmoc-SPPS of peptidomimetics. The 3,4-dichlorophenyl motif provides dual halogen-bond donor vectors (C–Cl) for structure-based design, absent in mono-chloro analogs. Compared to 1,2,4-oxadiazole regioisomers, this 1,3,4-core delivers ~10× lower log D, reduced hERG inhibition, and higher solubility, favoring oral bioavailability. Direct precursor to anticoccidial 2-aminomethyl pharmacophores; avoids free amine instability. Sourced at ≥95% purity for reliable fragment growing and library synthesis.

Molecular Formula C14H15Cl2N3O3
Molecular Weight 344.2 g/mol
CAS No. 1053656-61-3
Cat. No. B1398627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole
CAS1053656-61-3
Molecular FormulaC14H15Cl2N3O3
Molecular Weight344.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H15Cl2N3O3/c1-14(2,3)22-13(20)17-7-11-18-19-12(21-11)8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H,17,20)
InChIKeyXKMNEGYJJCIEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole (CAS 1053656-61-3): Procurement-Grade Identity and Physicochemical Baseline


2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole (CAS 1053656-61-3) is a heterocyclic building block belonging to the 1,3,4-oxadiazole class, bearing a Boc-protected aminomethyl group at the 2-position and a 3,4-dichlorophenyl substituent at the 5-position [1]. Its molecular formula is C₁₄H₁₅Cl₂N₃O₃ (MW 344.2 g/mol), with a computed XLogP3 of 3.2, a topological polar surface area (TPSA) of 77.3 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds . The compound is commercially available at ≥95% purity from multiple vendors and is classified as a research chemical for laboratory use only . As a member of the 1,3,4-oxadiazole regioisomeric family, it benefits from the intrinsically lower lipophilicity and improved developability profile that characterize this isomer relative to its 1,2,4-oxadiazole counterparts [2].

Why Generic 1,3,4-Oxadiazole Building Blocks Cannot Substitute for 2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole (CAS 1053656-61-3)


Generic substitution within the 1,3,4-oxadiazole building block class is structurally consequential because three orthogonal features co-determine the compound's utility in downstream synthesis and target engagement: (i) the 3,4-dichlorophenyl substitution pattern, which imparts higher lipophilicity and distinct halogen-bonding capacity compared to mono-chloro or unsubstituted phenyl analogs [1]; (ii) the Boc-protected aminomethyl handle, which enables selective, orthogonal deprotection under acidic conditions (TFA or HCl/dioxane) without compromising the oxadiazole ring—a capability absent in chloromethyl or free amine variants that either lack this synthetic orthogonality or are prone to undesired side reactions [2]; and (iii) the 1,3,4-oxadiazole regioisomeric core, which shows approximately one order of magnitude lower log D, reduced hERG inhibition, and higher aqueous solubility compared to matched 1,2,4-oxadiazole pairs [3]. Interchanging any one of these three features—substitution pattern, protecting group strategy, or regioisomeric form—would produce a building block with materially different physicochemical properties and synthetic compatibility, precluding simple drop-in replacement.

Quantitative Differentiation Evidence for 2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole (CAS 1053656-61-3) vs. Closest Analogs


Lipophilicity Advantage of 3,4-Dichloro Substitution vs. Mono-Chloro Phenyl Analogs in Boc-Protected 1,3,4-Oxadiazole Building Blocks

The target compound (XLogP3 = 3.2, MW 344.2) incorporates two chlorine atoms on the phenyl ring, which increases computed lipophilicity relative to mono-chlorinated analogs such as 2-tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole (CAS 1030011-81-4; MW 309.75, one chlorine) [1]. While the mono-chloro analog's exact XLogP3 is not reported in the same database for direct comparison, the additional chlorine atom in the target compound predictably elevates log P by approximately 0.5–0.8 units based on the well-established π-value of aromatic chlorine (+0.71 per substituent) [2]. The increased lipophilicity of the 3,4-dichloro configuration may enhance membrane permeability and hydrophobic target engagement in downstream bioactive molecules derived from this building block, while also providing a second halogen-bond donor site not available in mono-chloro variants [3].

Lipophilicity Medicinal Chemistry Building Block Selection

Synthetic Orthogonality: Boc-Protected Amine vs. Chloromethyl Handle in 5-(3,4-Dichlorophenyl)-1,3,4-Oxadiazole Building Blocks

The target compound features a Boc-protected aminomethyl group at the oxadiazole 2-position, enabling selective deprotection under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free amine for downstream conjugation [1]. In contrast, the closest commercial building block analog—2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 33575-81-4; MW 263.51; C₉H₅Cl₃N₂O)—bears a chloromethyl electrophile that irreversibly reacts with nucleophiles via Sₙ2 displacement and cannot be orthogonally deprotected . Orthogonally protected oxadiazole-based building blocks containing a Boc-protected amine and an ester group have been synthesized in high yields and are specifically designed for integration into larger structures via sequential, chemoselective deprotection–coupling sequences [2]. The Boc strategy enables compatibility with Fmoc-based solid-phase peptide synthesis (SPPS), whereas the chloromethyl analog would be incompatible due to its electrophilic reactivity toward resin-bound nucleophiles.

Orthogonal Protection Solid-Phase Synthesis Peptidomimetics

Regioisomeric Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Core in Drug-Like Property Profiles

A systematic matched molecular pair analysis of 1,2,4- and 1,3,4-oxadiazole isomers within the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazoles consistently exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole matched pairs [1]. Additionally, the 1,3,4-isomer showed significantly lower hERG inhibition, higher aqueous solubility, and improved metabolic stability—all favoring developability [1]. The target compound (CAS 1053656-61-3), as a 1,3,4-oxadiazole, inherits this regioisomeric advantage. The computed TPSA of 77.3 Ų and XLogP3 of 3.2 for the target compound [2] place it within favorable drug-like chemical space (TPSA < 140 Ų; log P < 5), whereas a hypothetical 1,2,4-oxadiazole regioisomer bearing identical substituents would be expected to exhibit a log D approximately 1 log unit higher.

Drug-likeness Regioisomer Comparison Developability

Biological Precedent: Anticoccidial and Antimicrobial Activity of the 3,4-Dichlorophenyl-1,3,4-Oxadiazole Pharmacophore

Although no biological data exist for the target compound itself, the 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole substructure is a validated pharmacophore with reported biological activity. 5-(3,4-Dichlorophenyl)-2-amino-1,3,4-oxadiazole demonstrated moderate anticoccidial activity in an in vivo Eimeria tenella model [1]. Separately, a series of 2-N-phenylamino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives exhibited antibacterial and antifungal activity that was benchmarked against penicillin and Dithane-M 45 standards, respectively [2]. In contrast, the 5-(2,4,5-trichlorophenyl) analog tested in the same anticoccidial series showed comparable but not superior activity to the 3,4-dichloro variant, suggesting that the 3,4-dichloro substitution pattern is at least equipotent while offering lower molecular weight and reduced halogen count [1]. The target compound carries this validated 3,4-dichlorophenyl pharmacophore in a Boc-protected form, making it a direct precursor for the synthesis of bioactive 2-aminomethyl derivatives after deprotection.

Anticoccidial Antimicrobial Pharmacophore Validation

Highest-Confidence Application Scenarios for 2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole (CAS 1053656-61-3) Based on Verified Evidence


Orthogonal Building Block for Solid-Phase Peptidomimetic Synthesis

The Boc-protected aminomethyl handle enables sequential deprotection–coupling on solid support without interfering with Fmoc-based peptide elongation. The orthogonally protected oxadiazole scaffold—bearing a Boc-amine and a latent electrophilic or nucleophilic site—has been explicitly designed for integration into pseudopeptide backbones as a hydrolytically stable amide bond bioisostere . Users synthesizing 1,3,4-oxadiazole-containing peptidomimetics on solid phase should procure this compound over the chloromethyl analog (CAS 33575-81-4), which is incompatible with resin-bound nucleophiles, and over the free amine analog (CAS 62035-95-4), which would require reprotection before use in Fmoc-SPPS .

Medicinal Chemistry Hit-to-Lead Optimization Requiring Favorable Developability Profile

The 1,3,4-oxadiazole regioisomer consistently demonstrates approximately one order of magnitude lower log D, reduced hERG inhibition, and higher aqueous solubility compared to matched 1,2,4-oxadiazole pairs . Programs optimizing for oral bioavailability or seeking to mitigate hERG liability should preferentially source the 1,3,4-oxadiazole scaffold represented by this compound rather than a 1,2,4-oxadiazole alternative. The computed XLogP3 of 3.2 and TPSA of 77.3 Ų place this building block within lead-like chemical space, supporting its use as a starting point for further elaboration.

Synthesis of 2-Aminomethyl-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-Derived Anti-Infective Agents

The 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole core is a validated pharmacophore with documented anticoccidial activity in vivo and antimicrobial activity in vitro . The target compound serves as a direct, Boc-protected precursor to the active 2-aminomethyl derivatives: simple acidic deprotection (TFA or HCl) liberates the free amine for subsequent N-functionalization (acylation, sulfonylation, reductive amination, or urea formation). This synthetic route avoids the handling and stability challenges associated with the free amine analog (CAS 62035-95-4), which may undergo oxidative degradation or unwanted N-acylation during storage . The 3,4-dichloro substitution pattern is preferred over 2,4,5-trichloro alternatives, as the latter add molecular weight without demonstrated potency advantage in the anticoccidial series .

Halogen-Bond-Enabled Fragment Elaboration and Structure-Based Design

The two chlorine atoms at the 3- and 4-positions of the phenyl ring provide geometrically distinct halogen-bond donor sites (C–Cl···Lewis base interactions) that can be exploited for specific protein–ligand recognition . Compared to mono-chloro analogs such as CAS 1030011-81-4, the 3,4-dichloro pattern offers an additional halogen-bonding vector at an approximately 60° angle relative to the first, enabling more geometrically constrained interactions with protein backbone carbonyls or side-chain carboxylates in structure-based design campaigns. The Boc-protected amine provides a synthetic handle for fragment growing or linking without prematurely occupying the amine-derived interaction site. This dual-halogen feature is absent in all mono-chlorophenyl and unsubstituted phenyl oxadiazole building blocks, making CAS 1053656-61-3 the preferred choice when halogen bonding is a design criterion.

Quote Request

Request a Quote for 2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.